![molecular formula C11H16N2O4 B2952745 2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid CAS No. 2567504-77-0](/img/structure/B2952745.png)
2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid
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Description
Scientific Research Applications
Polymer Science and Drug Delivery
Poly(amido-amine)s with Amino Side Substituents Poly(amido-amine)s carrying primary amino groups as side substituents have been developed through the polyaddition of specific monomers to bisacrylamido acetic acid derivatives. These polymers are highlighted for their potential as nonviral vectors for gene delivery, showing the relevance of acrylamido acetic acid derivatives in developing materials with biological applications. The introduction of pendant amino groups enhances their suitability as polymer carriers for carboxylated drugs and for labeling with fluorescent probes, which are commonly employed in protein studies (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Organic Synthesis
Enaminone Chemistry for Heterocyclic Compounds Research involving enaminones demonstrates their utility in synthesizing diverse heterocyclic compounds, such as naphthyridines and pyrrolidines, underlining the versatility of acetic acid derivatives in organic synthesis. These reactions open new routes for the synthesis of complex structures from simple acetic acid derivatives, offering pathways to synthesize compounds with potential pharmaceutical applications (Moustafa, Al-Mousawi, Hilmy, Ibrahim, Liermann, Meier, & Elnagdi, 2012).
properties
IUPAC Name |
2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-9(14)13-5-3-8(4-6-13)11(17)12-7-10(15)16/h2,8H,1,3-7H2,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJUVGHDMFUCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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